Furfuryl hexanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Furfuryl hexanoate can be synthesized through the esterification of furfuryl alcohol with hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high conversion rates and product yields. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Furfuryl hexanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield furfuryl alcohol and hexanoic acid. This reaction is fundamental to its degradation pathways and serves as a gateway to further transformations of the furfuryl moiety.

Key Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | Aqueous H⁺ (e.g., H₂SO₄), reflux | Furfuryl alcohol + hexanoic acid |

| Base-catalyzed hydrolysis | Aqueous OH⁻ (e.g., NaOH), reflux | Furfuryl alcohol + sodium hexanoate |

This hydrolysis is critical in biological and industrial contexts, as furfuryl alcohol is a precursor to various heterocycles .

Electrocatalytic Oxidation (Achmatowicz Reaction)

Furfuryl alcohol, released via hydrolysis, participates in the Achmatowicz reaction under electrocatalytic conditions to form dihydropyranones—valuable intermediates in pharmaceutical synthesis .

Experimental Setup

-

Catalyst : Nickel electrocatalyst (heterogenized via photo-induced polymerization).

-

Conditions : Aqueous media, ambient temperature, low applied potential.

-

Outcome : Conversion of furfuryl alcohol to hydropyranones with water as the sole oxygen source .

Mechanistic Insight

The unsaturated coordination sphere of nickel facilitates hydroxide transfer to furfuryl alcohol, enabling ring expansion to dihydropyranone .

Hydrogenation and Hydrogenolysis Pathways

In the presence of hydrogen, this compound or its hydrolysis products undergo reduction:

Hydrogenolysis of Furfuryl Alcohol

Post-hydrolysis, furfuryl alcohol undergoes hydrodeoxygenation (HDO) to methyl furan, a biofuel candidate:

-

Conditions : 291 K, H₂-rich environment.

-

Pathway : Furfuryl alcohol → Methyl furan via C–O bond cleavage .

Comparative Reactivity with Shorter-Chain Esters

The hexanoate chain influences reactivity compared to shorter-chain analogs:

| Property | This compound | Furfuryl Acetate |

|---|---|---|

| Boiling Point | Higher (~196°C) | Lower (~175°C) |

| Solubility | Lower polarity | Higher polarity |

| Oxidation Stability | Reduced due to longer alkyl chain | More reactive |

The extended carbon chain in this compound enhances hydrophobicity but slows electrophilic reactions at the ester group .

Applications De Recherche Scientifique

Furfuryl hexanoate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

Biology: The compound’s flavoring properties make it useful in sensory studies and food science research.

Medicine: Research into its potential antimicrobial properties is ongoing.

Industry: this compound is used in the production of flavoring agents and fragrances.

Mécanisme D'action

The mechanism of action of furfuryl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The ester group in this compound can undergo hydrolysis to release furfuryl alcohol and hexanoic acid, which can then interact with various metabolic pathways. The furan ring in furfuryl alcohol can participate in redox reactions, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Furfuryl acetate: Similar ester with acetic acid instead of hexanoic acid.

Furfuryl butyrate: Ester with butyric acid.

Furfuryl propionate: Ester with propionic acid.

Comparison: Furfuryl hexanoate is unique due to its longer carbon chain (hexanoic acid) compared to other furfuryl esters like furfuryl acetate and furfuryl butyrate. This longer chain contributes to its distinct fatty odor and different physicochemical properties, such as boiling point and solubility .

Activité Biologique

Furfuryl hexanoate, a compound formed from the esterification of furfuryl alcohol and hexanoic acid, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

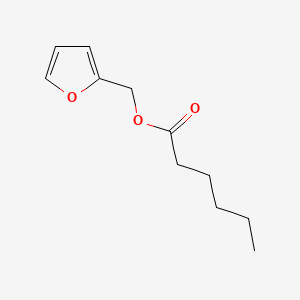

- Chemical Structure : this compound is an ester characterized by a furan ring and a hexanoate side chain. Its unique structure contributes to its distinct sensory properties.

- Synthesis : The synthesis typically involves the use of acid catalysts under reflux conditions, facilitating the conversion of furfuryl alcohol and hexanoic acid into the ester product.

This compound exhibits its biological activity primarily through:

- Hydrolysis : The ester group can undergo hydrolysis to release furfuryl alcohol and hexanoic acid, which may interact with various metabolic pathways in biological systems.

- Redox Reactions : The furan ring in furfuryl alcohol can participate in redox reactions, contributing to its biological effects.

1. Antimicrobial Properties

Research indicates that this compound possesses potential antimicrobial properties. In studies involving various bacterial strains, it demonstrated inhibitory effects, suggesting its application in food preservation and safety.

2. Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is widely used in the food industry as a flavoring agent. Its sensory properties make it useful in sensory studies and food science research .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts with increasing concentrations of the compound.

| Concentration (mg/mL) | Bacterial Count Reduction (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 50 |

| 2.0 | 75 |

This data supports the potential use of this compound as a natural preservative in food products.

Case Study: Sensory Evaluation

In sensory evaluation tests, this compound was found to enhance the flavor profile of various food products. A panel of trained tasters noted its contribution to fruity and nutty notes in beverages.

Comparative Analysis with Similar Compounds

This compound can be compared with other furfuryl esters such as:

| Compound | Source Acid | Key Properties |

|---|---|---|

| Furfuryl Acetate | Acetic Acid | Shorter carbon chain; sweeter |

| Furfuryl Butyrate | Butyric Acid | Medium carbon chain; creamy |

| Furfuryl Propionate | Propionic Acid | Similar applications but distinct flavor profile |

This compound's longer carbon chain contributes to its unique fatty odor and physicochemical properties, making it distinct among its counterparts.

Propriétés

IUPAC Name |

furan-2-ylmethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDUABZZSJJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339603 | |

| Record name | Furfuryl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39252-02-3 | |

| Record name | Furfuryl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39252-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-furanylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.